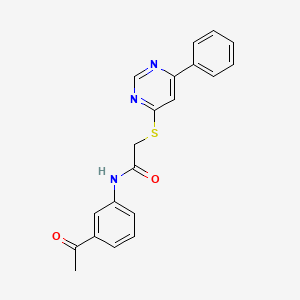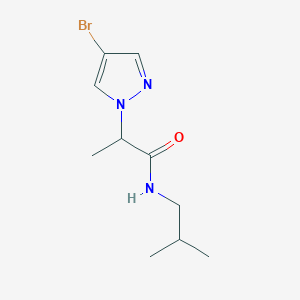
2-(4-bromo-1H-pyrazol-1-yl)-N-(2-methylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1H-pyrazol-1-yl)-N-(2-methylpropyl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a bromo-substituted pyrazole ring attached to a propanamide group, which is further substituted with a 2-methylpropyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-N-(2-methylpropyl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by bromination to introduce the bromo group at the 4-position. The propanamide group can then be introduced through acylation reactions, and the final step involves the attachment of the 2-methylpropyl group via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or amides.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, targeting various diseases and conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
作用机制
The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)-N-(2-methylpropyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo group on the pyrazole ring enhances its reactivity, allowing it to bind to enzymes or receptors involved in biological processes. The propanamide group contributes to its ability to form hydrogen bonds, increasing its affinity for biological targets.
相似化合物的比较
2-(4-Chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)propanamide
2-(4-Iodo-1H-pyrazol-1-yl)-N-(2-methylpropyl)propanamide
2-(4-Methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)propanamide
Uniqueness: Compared to its analogs, 2-(4-bromo-1H-pyrazol-1-yl)-N-(2-methylpropyl)propanamide stands out due to the presence of the bromo group, which significantly affects its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O/c1-7(2)4-12-10(15)8(3)14-6-9(11)5-13-14/h5-8H,4H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUWZORWJUPUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,6-Dimethylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7812148.png)
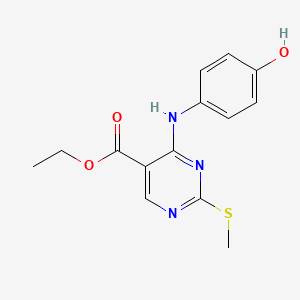
![4-Methyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7812161.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B7812176.png)
![1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7812177.png)
![1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7812182.png)
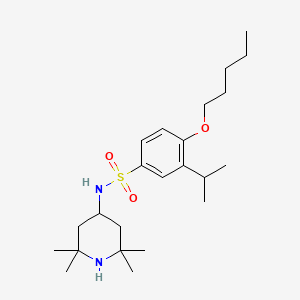
![4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B7812197.png)
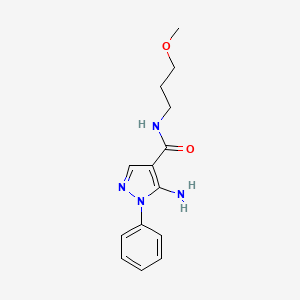
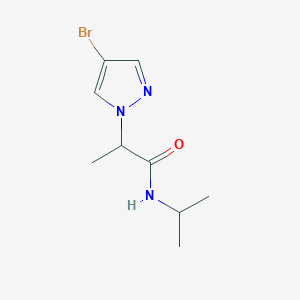
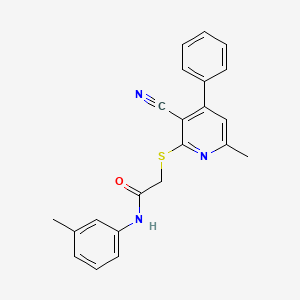
![2-[5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-carbamoylacetamide](/img/structure/B7812245.png)
![4-Chloro-2-[(6-phenylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7812260.png)
